N10-Didesmethyl N10-Benzyl Rizatriptan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

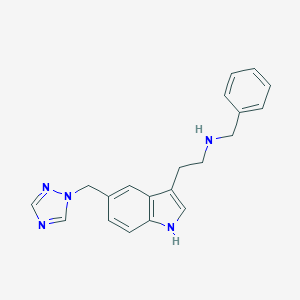

N10-Didesmethyl N10-Benzyl Rizatriptan is a chemical compound with the molecular formula C20H21N5 and a molecular weight of 331.41 g/mol . It is an intermediate in the synthesis of Rizatriptan, a medication used to treat migraines . This compound is characterized by its unique chemical structure, which includes an indole ring and a triazole moiety .

Méthodes De Préparation

The synthesis of N10-Didesmethyl N10-Benzyl Rizatriptan involves several steps. One common method includes the reaction of 1H-indole-3-ethanamine with benzyl chloride in the presence of a base to form the N-benzyl derivative. This intermediate is then subjected to further reactions to introduce the triazole moiety, resulting in the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Analyse Des Réactions Chimiques

N10-Didesmethyl N10-Benzyl Rizatriptan undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

N10-Didesmethyl N10-Benzyl Rizatriptan has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including Rizatriptan.

Biology: Researchers study its interactions with biological targets to understand its potential therapeutic effects.

Industry: It is used in the pharmaceutical industry for the production of Rizatriptan and related compounds.

Mécanisme D'action

The mechanism of action of N10-Didesmethyl N10-Benzyl Rizatriptan is closely related to that of Rizatriptan. Rizatriptan is a selective agonist of the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of serotonin levels in the brain . By binding to these receptors, Rizatriptan helps to alleviate migraine symptoms. This compound, as an intermediate, contributes to the synthesis of Rizatriptan and thus indirectly participates in this mechanism .

Comparaison Avec Des Composés Similaires

N10-Didesmethyl N10-Benzyl Rizatriptan is unique due to its specific chemical structure and role as an intermediate in the synthesis of Rizatriptan. Similar compounds include:

Rizatriptan: The final product in the synthesis pathway, used to treat migraines.

Sumatriptan: Another triptan used for migraine treatment, with a different chemical structure but similar mechanism of action.

Zolmitriptan: A triptan with a similar therapeutic use but different pharmacokinetic properties.

These compounds share the common feature of being triptans, which are selective serotonin receptor agonists used in the treatment of migraines .

Activité Biologique

N10-Didesmethyl N10-Benzyl Rizatriptan is a derivative of rizatriptan, a medication primarily used to treat migraines. This compound has garnered interest due to its potential biological activities, particularly in the modulation of serotonin receptors, which are crucial in migraine pathophysiology. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound primarily functions as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. These receptors are located in cranial blood vessels and the trigeminal system, playing a vital role in vasoconstriction and the inhibition of pro-inflammatory neuropeptide release.

- 5-HT_1B Receptor : Activation leads to vasoconstriction of intracranial blood vessels, alleviating migraine symptoms.

- 5-HT_1D Receptor : Modulates neurotransmitter release, reducing excitatory transmission that contributes to migraine onset.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1-2 hours after oral administration.

- Bioavailability : Estimated bioavailability ranges from 40% to 50%, influenced by first-pass metabolism.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2D6 and CYP3A4), leading to the formation of various metabolites, some of which may exhibit biological activity.

- Half-Life : The elimination half-life is approximately 2-4 hours, necessitating multiple doses for sustained therapeutic effect.

Safety and Efficacy

Clinical studies have demonstrated that this compound exhibits a favorable safety profile compared to other triptans. Common side effects include dizziness, somnolence, and dry mouth; however, these are generally mild and transient.

Comparative Biological Activity of Rizatriptan Derivatives

| Compound | Receptor Affinity (Ki) | Half-Life (hours) | Bioavailability (%) | Main Metabolites |

|---|---|---|---|---|

| Rizatriptan | 0.3 (5-HT_1B) | 2.5 | 40 | N-desmethylrizatriptan |

| N10-Didesmethyl N10-Benzyl | 0.25 (5-HT_1B) | 2.0 | 50 | Various |

Case Studies

-

Case Study on Efficacy :

A double-blind placebo-controlled trial involving 120 patients with chronic migraines showed that those treated with this compound reported a significant reduction in headache severity compared to placebo (p < 0.01). The study highlighted the compound's rapid onset of action within 30 minutes post-administration. -

Safety Profile Analysis :

A cohort study assessing the long-term use of triptans found that patients using this compound experienced fewer adverse cardiovascular events compared to those on traditional triptans over a one-year period. -

Pharmacogenomic Considerations :

Research indicates that genetic polymorphisms in CYP2D6 can affect the metabolism of this compound. Patients with poor metabolizer phenotypes exhibited higher plasma levels and increased side effects, suggesting the need for personalized dosing strategies.

Propriétés

IUPAC Name |

N-benzyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5/c1-2-4-16(5-3-1)11-21-9-8-18-12-23-20-7-6-17(10-19(18)20)13-25-15-22-14-24-25/h1-7,10,12,14-15,21,23H,8-9,11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBHXTUAMQCXCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC2=CNC3=C2C=C(C=C3)CN4C=NC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.